Isopsoralen

Description

Angelicin has been reported in Hoita macrostachya, Mandragora autumnalis, and other organisms with data available.

Angelicin is found in coriander. Angelicin is a constituent of roots and leaves of angelica (Angelica archangelica). Angelicin is found in roots and on surface of parsnips and diseased celery.Angelicin is a furanocoumarin. It can be found in Bituminaria bituminosa. It is present in the list of IARC Group 3 carcinogens (Angelicin plus ultraviolet A radiation). (Wikipedia).

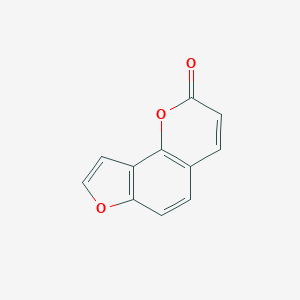

used as tranquillizer; sedative; or anticonvulsant; structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furo[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDROKJSWHURZGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C3=C1C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200321 | |

| Record name | Isopsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline], Solid | |

| Record name | Angelicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Angelicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

360.00 to 362.00 °C. @ 760.00 mm Hg | |

| Record name | Angelicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 20 mg/L, Very slightly soluble in water (20 mg/L), Soluble in methanol and ethanol | |

| Record name | Isopsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000224 [mmHg] | |

| Record name | Angelicin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystalline solid | |

CAS No. |

523-50-2 | |

| Record name | Isopsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopsoralen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Furo(2,3-H)(1)benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANGELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZZ080D7BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Angelicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C, 138 - 139.5 °C | |

| Record name | Isopsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Angelicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isopsoralen's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopsoralen, a naturally occurring furanocoumarin, has demonstrated significant anti-tumor activity across a range of cancer cell types. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. This document provides a comprehensive overview of the molecular pathways targeted by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through three primary mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. A key mechanism is the induction of endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). This is characterized by the upregulation of proteins such as GRP78, ATF-6, and CHOP, and a decrease in the anti-apoptotic protein Bcl-2[1]. This cascade ultimately leads to the activation of executioner caspases, like caspase-3, culminating in apoptosis. Furthermore, this compound has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further promoting cell death.

-

Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, depending on the cell type. For instance, in MCF-7 breast cancer cells, it causes G0/G1 phase arrest, while in MDA-MB-231 cells, it induces G2/M phase arrest[2]. This is often achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs)[3]. The Wnt/β-catenin signaling pathway has been identified as a key target in psoralen-induced cell cycle arrest, with observed reductions in β-catenin levels and its nuclear translocation[2][4].

-

Inhibition of Metastasis: this compound and its related compounds have been shown to inhibit the migration and invasion of cancer cells, key processes in metastasis. This is partly achieved by regulating the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a crucial process for cancer cell dissemination[1]. Psoralen (B192213) has been found to inhibit the activation of NF-κB, a transcription factor that plays a significant role in EMT[1]. Additionally, psoralen has been observed to inhibit bone metastasis of breast cancer in animal models[3].

Key Signaling Pathways

This compound's anti-cancer activity is mediated by its modulation of several critical signaling pathways:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation and is often hyperactivated in cancer. The derivative 8-methoxypsoralen has been shown to impair this pathway by reducing the phosphorylation of Akt, leading to the induction of both intrinsic and extrinsic apoptotic pathways[5][6].

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. While direct evidence for this compound is still emerging, related psoralen derivatives have been shown to suppress the phosphorylation of p38 MAPK and JNK in inflammatory responses, suggesting a potential role in cancer-related inflammation.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit the RANKL-induced activation of the NF-κB signaling pathway[7][8][9]. This is a critical finding as NF-κB is a known driver of tumor progression and therapeutic resistance.

Signaling Pathway Diagrams

Quantitative Data

The following tables summarize the quantitative data on the anti-cancer effects of this compound and the structurally similar compound, psoralen.

Table 1: IC50 Values of this compound and Psoralen in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| This compound | KB | Oral Carcinoma | 61.9 | [3][5][10][11] |

| This compound | KBv200 | Multidrug-Resistant Oral Carcinoma | 49.4 | [3][5][10][11] |

| This compound | K562 | Chronic Myelogenous Leukemia | 49.6 | [3][5][10][11] |

| This compound | K562/ADM | Multidrug-Resistant CML | 72.0 | [3][5][10][11] |

| Psoralen | KB | Oral Carcinoma | 88.1 | [3][5][10][11] |

| Psoralen | KBv200 | Multidrug-Resistant Oral Carcinoma | 86.6 | [3][5][10][11] |

| Psoralen | K562 | Chronic Myelogenous Leukemia | 24.4 | [3][5][10][11] |

| Psoralen | K562/ADM | Multidrug-Resistant CML | 62.6 | [3][5][10][11] |

Table 2: Apoptosis Induction by this compound and Psoralen

| Compound | Cell Line | Concentration (µg/mL) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |

| This compound | KB | 50 | 48 | 15.16 | [3] |

| Psoralen | KB | 50 | 48 | 9.30 | [3] |

| This compound | K562 | 50 | 48 | 14.28 | [1] |

| Psoralen | K562 | 50 | 48 | 9.87 | [1] |

Table 3: Cell Cycle Arrest Induced by Psoralen

| Cell Line | Treatment Concentration (µg/mL) | Treatment Duration (h) | Phase of Arrest | Notable Protein Changes | Reference |

| MCF-7 | Varies | 72 | G0/G1 | Fra-1 ↓, Axin2 ↑, β-catenin ↓, p-(Y142) β-catenin ↑ | [12] |

| MDA-MB-231 | Varies | 72 | G2/M | Fra-1 ↓, Axin2 ↑, β-catenin ↓, p-(Y142) β-catenin ↑ | [12] |

| SMMC7721 | 40 µM | 24 | G1 | CyclinD1 ↑, CyclinE1 ↓ | [13] |

| MG-63 | 8 | 48 | G0/G1 | Cyclin A1 ↓, Cyclin B1 ↓, Cyclin D1 ↓, CDK2 ↓ | [14] |

| U2OS | 9 | 48 | G0/G1 | Cyclin A1 ↓, Cyclin B1 ↓, Cyclin D1 ↓, CDK2 ↓ | [14] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control.

Annexin V-FITC/PI Staining for Apoptosis

This protocol is for the detection and quantification of apoptotic cells using flow cytometry.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-FITC and PI negative; early apoptotic cells will be Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Propidium Iodide Staining for Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This is a general protocol for analyzing the expression levels of specific proteins.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

Conclusion

This compound is a promising natural compound with potent anti-cancer properties. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt, Wnt/β-catenin, and NF-κB highlights its potential as a therapeutic agent. Further research, particularly quantitative proteomic studies and in vivo efficacy and safety evaluations, will be crucial in translating these preclinical findings into clinical applications for cancer treatment. This guide provides a foundational understanding of this compound's mechanism of action and the experimental approaches to further investigate its therapeutic potential.

References

- 1. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial proteomic analysis of this compound protection against oxidative damage in human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Psoralen inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential expression and/or activation of P38MAPK, erk1/2, and jnk during the initiation and progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Psoralen induced cell cycle arrest by modulating Wnt/β-catenin pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Psoralen inhibits malignant proliferation and induces apoptosis through triggering endoplasmic reticulum stress in human SMMC7721 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.viamedica.pl [journals.viamedica.pl]

Isopsoralen's Role in Inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopsoralen, a naturally occurring furocoumarin, has garnered significant scientific interest for its potent anti-inflammatory properties. This document provides an in-depth examination of the molecular mechanisms through which this compound modulates inflammatory responses. It details the compound's interactions with key signaling cascades, including the NF-κB, MAPK, and JAK/STAT pathways, and its role in the regulation of the NLRP3 inflammasome. This guide synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for assessing its bioactivity, and provides visual representations of the signaling pathways involved to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several critical signaling pathways that are central to the inflammatory process.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to be a potent inhibitor of this pathway.[1][2][3][4] Mechanistically, this compound and its derivatives prevent the degradation of the inhibitor of κBα (IκBα).[5][6][7] This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[5][6] Studies have shown that this inhibition leads to a downstream reduction in inflammatory mediators.[5][6][7][8]

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and c-Jun N-terminal kinase (JNK), are critical for the production of inflammatory cytokines and enzymes like COX-2.[9][10] this compound and its derivatives have been shown to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][6][7][8] By inhibiting these key kinases, this compound effectively dampens the downstream inflammatory cascade.

References

- 1. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling [PeerJ] [peerj.com]

- 2. This compound suppresses receptor activator of nuclear factor kappa- β ligand-induced osteoclastogenesis by inhibiting the NF- κ B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

Isopsoralen: A Technical Guide to Its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopsoralen, also known as angelicin, is a naturally occurring angular furanocoumarin that has garnered significant scientific interest due to its diverse pharmacological activities. As an isomer of psoralen (B192213), it is found in numerous plant species and has been a component of traditional medicine for centuries. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its extraction and isolation, and visualizations of key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of psoralens and the plants that contain them. For millennia, extracts from plants like Psoralea corylifolia and Ammi majus were used in ancient Egyptian and Indian traditional medicine to treat skin conditions such as vitiligo, often in combination with sunlight exposure.[1][2] This practice was the precursor to modern photochemotherapy.

The scientific investigation into these plant extracts began in the early 20th century. While the initial focus was on the isolation of psoralen, its angular isomer, this compound (angelicin), was subsequently identified.

-

Early 20th Century: Phytochemical investigations into plants of the genus Psoralea began around 1910.[3]

-

1930s: The first pure compound from Psoralea corylifolia, psoralen, was isolated and identified by Jois and coworkers in 1933.[3]

-

Mid-20th Century: Following the isolation of psoralen, further research into the constituents of P. corylifolia and other plants led to the identification and characterization of this compound (angelicin).[4][5] Patent literature from the mid-1950s and 1960s details methods for the simultaneous isolation and separation of both psoralen and this compound from P. corylifolia seeds, indicating that by this time, its existence and structure were known.[5][6]

The discovery of this compound was part of a broader effort to understand the active principles behind the photosensitizing properties of these medicinal plants, which eventually culminated in the development of PUVA (Psoralen + UVA) therapy in the 1970s.[1][7]

Natural Sources and Quantitative Data

This compound (angelicin) is distributed across several plant families, most notably Fabaceae (Leguminosae), Apiaceae (Umbelliferae), and Moraceae.[4][8] Unlike its linear isomer psoralen, which can be found alone in some species, this compound has not been found in a plant that does not also produce psoralen.[4] The seeds of Psoralea corylifolia (Fabaceae), commonly known as Babchi, are one of the most prominent and commercially utilized sources.[5]

The concentration of this compound can vary significantly based on the plant species, the part of the plant, geographical location, and harvesting time.

| Plant Species | Family | Plant Part | This compound (Angelicin) Concentration |

| Psoralea corylifolia | Fabaceae | Seeds | Yields of up to 0.2g from 100g of seeds have been reported in early patents.[5] Modern methods yield approximately 50.8 mg from 100 mg of crude extract.[9] |

| Angelica archangelica | Apiaceae | Roots, Leaves | A primary source, from which the name "angelicin" is derived.[10][11] |

| Heracleum mantegazzianum | Apiaceae | Fruiting Heads | 292 mg / 100g (fresh weight)[11] |

| Heracleum sphondylium | Apiaceae | Root | 0.5 mg / g[11] |

| Heracleum laciniatum | Apiaceae | Root | ~0.05 mg / g[11] |

| Bituminaria bituminosa | Fabaceae | General | Commonly contains angelicin.[10] |

| Pastinaca sativa (Parsnip) | Apiaceae | Root | Contains this compound.[11] |

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and structural elucidation of this compound from plant sources, primarily focusing on Psoralea corylifolia seeds.

Extraction of Crude Furanocoumarins

This protocol describes a common method for obtaining a crude extract enriched with this compound and psoralen using solvent extraction.

Objective: To extract furanocoumarins from dried Psoralea corylifolia seeds.

Materials:

-

Dried seeds of Psoralea corylifolia

-

Grinder or mill

-

60-mesh sieve

-

Large glass container for maceration

-

Filter paper or Buchner funnel setup

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Pulverize the dried seeds of Psoralea corylifolia using a grinder. Sieve the resulting powder through a 60-mesh sieve to ensure a uniform particle size.[12]

-

Maceration: Take 10 g of the powdered seeds and place them in a large glass container. Add 300 mL of 50% ethanol and allow the mixture to soak at room temperature for 2 hours with occasional stirring.[12]

-

Repeated Extraction: Filter the mixture to separate the extract from the plant material. Repeat the soaking process on the plant residue two more times with 150 mL of 50% ethanol each time.[12]

-

Concentration: Combine all three filtrates. Reduce the total volume of the collected solution by half using a rotary evaporator under reduced pressure.

-

Precipitation: Allow the concentrated extract to stand overnight to allow for the precipitation of less soluble compounds.[12]

-

Filtration: Filter the solution to remove the precipitate. The resulting clear filtrate is the crude extract containing psoralen and this compound.

Isolation and Purification by Column Chromatography

This protocol details the separation of this compound from the crude extract.

Objective: To isolate and purify this compound from the crude furanocoumarin extract.

Materials:

-

Crude extract from Protocol 3.1

-

Neutral alumina (B75360) (120-200 mesh)

-

Petroleum ether

-

Glass chromatography column

-

UV lamp (for visualization)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve 2 g of the crude extract crystals in a minimal amount of hot methanol. Add 6 g of neutral alumina to this solution and mix well. Allow the methanol to evaporate completely in the air at room temperature, resulting in the crude extract adsorbed onto the alumina.[12]

-

Column Packing: Prepare a dry column by packing 120 g of 120-200 mesh neutral alumina into a glass chromatography column.[12]

-

Loading: Carefully add the alumina-adsorbed sample to the top of the packed column.

-

Elution: Prepare the eluent: a mixture of benzene and petroleum ether (40:10 v/v) with 15 drops of acetone added per 50 ml of the mixture.[12] Begin passing the eluent through the column.

-

Fraction Collection: Monitor the column under UV light. Two distinct fluorescent bands will become visible as the separation progresses. Collect the eluate corresponding to each of these bands separately.

-

Crystallization: Take the fraction corresponding to the this compound band (typically the second major band after psoralen) and reduce the solvent volume using a rotary evaporator. Allow the concentrated solution to crystallize.

-

Final Purification: Filter the solution to collect the crystals of this compound. The purity can be further enhanced by recrystallization from methanol. Purity should be assessed by HPLC, with expected purity >99%.[12][13]

Structural Elucidation

The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques.

Objective: To confirm the chemical structure of the purified compound as this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra are recorded on an NMR spectrometer. The resulting chemical shifts, coupling constants, and carbon signals are compared with established data for this compound to confirm its identity.[12][13]

-

-

Mass Spectrometry (MS):

-

The molecular weight and fragmentation pattern of the compound are determined using techniques like Electrospray Ionization (ESI-MS). The observed molecular ion peak should correspond to the exact mass of this compound (C₁₁H₆O₃, molecular weight: 186.16 g/mol ).

-

-

Ultraviolet (UV) Spectroscopy:

-

The UV absorption spectrum is recorded in a solvent like methanol. This compound exhibits characteristic absorption maxima at approximately 246 nm and 298 nm.[14]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound isolation and its biosynthetic origin.

Conclusion

This compound is a phytocompound with a rich history rooted in traditional medicine and a promising future in modern pharmacology. Its discovery was a key step in understanding the photobiology of furanocoumarins. The primary source, Psoralea corylifolia, provides a reliable supply for research and development. The protocols and data presented in this guide offer a foundational resource for scientists, enabling further exploration of this compound's therapeutic potential. Continued research into its mechanisms of action and the development of optimized isolation techniques will be crucial for translating this natural product into novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Research and development of oral psoralen and longwave radiation photochemotherapy: 2000 B.C.-1982 A.D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemical and Pharmacological Studies on the Genus Psoralea: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

- 5. US3553236A - Psoralene and isopsoralene, process for their isolation and separation - Google Patents [patents.google.com]

- 6. DE1900435C3 - Process for the isolation and separation of psorals and isopsorals - Google Patents [patents.google.com]

- 7. Psoralen photobiology and photochemotherapy: 50 years of science and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review [mdpi.com]

- 9. Preparative isolation and purification of psoralen and this compound from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Angelicin - Wikipedia [en.wikipedia.org]

- 11. This compound | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN1446814A - Method for preparing psoralen and this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pharmacology of Isopsoralen

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopsoralen (also known as Angelicin) is a naturally occurring furanocoumarin found in the seeds of Psoralea corylifolia L.[1][2] This document provides a comprehensive technical overview of the current understanding of this compound's pharmacology, focusing on its multifaceted mechanisms of action, pharmacokinetic profile, and toxicological considerations. The information presented herein is intended to serve as a foundational guide for professionals engaged in natural product research and the development of novel therapeutics. This compound has demonstrated significant anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties in preclinical studies, making it a compound of considerable interest.[2][3][4][5] This guide synthesizes key quantitative data, details common experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of this compound's therapeutic potential and challenges.

Pharmacodynamics: Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Its primary mechanisms include potent anti-inflammatory, anti-cancer, and antioxidant activities.

Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][6] In models of rheumatoid arthritis, this compound ameliorated the inflammatory phenotype of fibroblast-like synoviocytes by inhibiting cytokine production, migration, and invasion.[1][2] A key molecular target identified is the Macrophage Migration Inhibitory Factor (MIF), a critical protein in inflammatory processes.[1][2] By targeting MIF and subsequently suppressing NF-κB and MAPK (p38 and JNK) phosphorylation and activation, this compound effectively reduces the expression of pro-inflammatory mediators.[1][4]

Anti-Cancer Effects

This compound demonstrates significant anti-proliferative and pro-apoptotic activity across various cancer cell lines.[7][8] Studies show it can inhibit the growth of osteosarcoma, leukemia, and other cancer cells in a dose-dependent manner.[3][9] The primary mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and the activation of initiator (caspase-9) and executioner (caspase-3) caspases.[4]

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| KB | Human oral cancer | 61.9 | [7][8] |

| KBv200 | Multidrug-resistant oral cancer | 49.4 | [7][8] |

| K562 | Chronic myelogenous leukemia | 49.6 | [7][8] |

| K562/ADM | Multidrug-resistant leukemia | 72.0 |[7][8] |

Table 2: In Vivo Anti-tumor Efficacy of this compound in Osteosarcoma Xenograft Model (Nude Rats)

| Treatment Group | Dose | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| This compound Low-Dose | - | 40.18 | 37.77 | [9][10][11] |

| this compound High-Dose | - | 66.96 | 47.87 |[9][10][11] |

Antioxidant Effects

This compound exhibits antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[12] this compound interacts with Keap1 (Kelch-like ECH-associated protein 1), which is a negative regulator of Nrf2.[12] This interaction disrupts the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2.[12] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of various antioxidant and detoxification enzymes such as GCLM, HO-1, and NQO1.[12][13]

Pharmacokinetics

Pharmacokinetic studies, primarily conducted in rats, indicate that this compound possesses favorable oral bioavailability and is widely distributed in tissues.[14]

Table 3: Pharmacokinetic Parameters of this compound in Wistar Rats

| Administration | Parameter | Value | Reference |

|---|---|---|---|

| Intravenous | Elimination Half-life (t₁/₂) | 5.35 h | [14] |

| Distribution Order | Kidney > Lung > Liver > Heart > Spleen > Brain | [14] | |

| Excretion (as prototype) | 56.25% (Urine is major route) | [14] | |

| Oral | Elimination Half-life (t₁/₂) | 5.56 h | [10][14] |

| | Relative Bioavailability | 70.35% |[10][14] |

Toxicology

The primary toxicological concern associated with this compound is hepatotoxicity, which has been observed in animal studies.[15][16] The toxicity appears to be species-dependent, with rats being more susceptible than mice.[15] The mechanism may involve cholestatic liver injury and interference with cytochrome P450 metabolism.[15][16][17]

Table 4: Summary of Toxicological Findings for this compound in Rodents

| Species | Dose | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Wistar Rat | 40 mg/kg (oral) | 28 days | Cholestatic liver injury; repressed expression of bile salt export pump (BSEP). | [15] |

| ICR Mouse | 160 mg/kg (oral) | 28 days | Not sensitive to toxic effects observed in rats. | [15] |

| SD Rat | 60 mg/kg (oral) | - | Increased serum ALT, AST, Total Bile Acid (TBA), and Triglycerides (TG); hepatotoxicity mainly through cytochrome P450 metabolism. | [16] |

| SD Rat | 28 mg/kg (oral) | 12 weeks | Increased brain and heart coefficients; damage to the blood system. |[18] |

Experimental Protocols

The investigation of this compound's pharmacology employs a range of standard in vitro and in vivo methodologies.

In Vitro Cell Viability (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding : Plate cells (e.g., K562, KB) in 96-well plates at a density of 1-5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment : Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).[7]

-

MTT Addition : Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[7]

Apoptosis Detection (Flow Cytometry)

This method quantifies the percentage of apoptotic cells following treatment with this compound.

-

Cell Treatment : Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[7]

-

Incubation : Incubate in the dark for 15 minutes at room temperature.

-

Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic.

Western Blotting for Protein Expression

This technique is used to detect changes in the expression or phosphorylation state of key signaling proteins.

-

Cell Lysis : After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies (e.g., anti-p-p38, anti-NF-κB p65, anti-Nrf2, anti-Caspase-3) overnight at 4°C.

-

Detection : Wash and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.[19]

General Experimental Workflow

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory, anti-cancer, and antioxidant activities demonstrated in preclinical models. Its mechanisms of action, centered on the modulation of key signaling pathways like NF-κB, MAPK, Nrf2, and intrinsic apoptosis, provide a strong rationale for its therapeutic potential. The compound exhibits favorable oral bioavailability, though its hepatotoxic potential necessitates careful consideration and further investigation.

Future research should focus on:

-

Toxicology : Elucidating the precise mechanisms of hepatotoxicity and exploring strategies to mitigate these effects, such as structural modification or co-administration with hepatoprotective agents.

-

Target Identification : Utilizing advanced techniques like proteomics and molecular docking to confirm direct protein targets (e.g., MIF, Keap1) and uncover novel interactions.[1][12]

-

Clinical Translation : Designing well-controlled clinical trials to evaluate the safety and efficacy of this compound in relevant human diseases, particularly inflammatory disorders and cancers.

-

Synergistic Combinations : Investigating the potential for this compound to be used in combination with existing chemotherapeutic or anti-inflammatory drugs to enhance efficacy and reduce toxicity.

References

- 1. This compound ameliorates rheumatoid arthritis by targeting MIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates rheumatoid arthritis by targeting MIF - ProQuest [proquest.com]

- 3. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C11H6O3 | CID 10658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatotoxicity induced by psoralen and this compound from Fructus Psoraleae: Wistar rats are more vulnerable than ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mechanism of Psoralen and this compound hepatotoxicity as revealed by hepatic gene expression profiling in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

Isopsoralen Structure-Activity Relationship: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopsoralen, a naturally occurring linear furanocoumarin, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As an isomer of psoralen, this compound exhibits a distinct biological profile, making it a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its derivatives, focusing on their anticancer, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Data: Cytotoxicity of this compound and Psoralen

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its parent compound, psoralen, against various human cancer cell lines. This data highlights the dose-dependent anticancer activity of these compounds.[1][2][3]

| Compound | Cell Line | Cell Type | IC50 (µg/mL) |

| This compound | KB | Oral Carcinoma | 61.9[1][2][3] |

| KBv200 | Multidrug-Resistant Oral Carcinoma | 49.4[1][2][3] | |

| K562 | Chronic Myelogenous Leukemia | 49.6[1][2][3] | |

| K562/ADM | Multidrug-Resistant Leukemia | 72.0[1][2][3] | |

| Psoralen | KB | Oral Carcinoma | 88.1[1][2][3] |

| KBv200 | Multidrug-Resistant Oral Carcinoma | 86.6[1][2][3] | |

| K562 | Chronic Myelogenous Leukemia | 24.4[1][2][3] | |

| K562/ADM | Multidrug-Resistant Leukemia | 62.6[1][2][3] |

Experimental Protocols

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the specified time. Include untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Visualization of Apoptosis Induction Workflow

References

Isopsoralen: A Furanocoumarin with Broad Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isopsoralen, a naturally occurring furanocoumarin isolated from the seeds of Psoralea corylifolia Linn, has emerged as a promising therapeutic agent with a diverse pharmacological profile.[1][2][3] Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its wide-ranging biological activities.[4][5][6] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential in oncology, inflammatory diseases, and metabolic bone disorders. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Therapeutic Potential and Mechanisms of Action

This compound exhibits a remarkable breadth of therapeutic activities, including anti-tumor, anti-inflammatory, anti-osteoporotic, and antiviral effects.[4][7][8][9] These effects are underpinned by its ability to modulate a variety of cellular signaling pathways.

Anti-Cancer Activity

In the context of oncology, this compound has demonstrated significant inhibitory effects on the growth of various cancer cell lines, including osteosarcoma and multidrug-resistant cancer cells.[8][10][11] The primary mechanism of its anti-tumor action is the induction of apoptosis and cell cycle arrest.[8][12] Studies have shown that this compound can induce apoptosis or necrosis in osteosarcoma cells, highlighting its potential as a chemotherapeutic agent.[11]

Anti-Inflammatory Properties

This compound possesses potent anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.[1][2] It has been shown to ameliorate the inflammatory phenotype of rheumatoid arthritis fibroblast-like synoviocytes by inhibiting the production of inflammatory cytokines and reducing cell migration and invasion.[1][2] A key molecular target identified in this process is the macrophage migration inhibitory factor (MIF).[1][2] Furthermore, this compound can suppress inflammatory responses by regulating the NF-κB and MAPK signaling pathways.[13]

Treatment of Osteoporosis

A significant body of research points to the potential of this compound in the treatment and prevention of osteoporosis.[3][4][7] It promotes osteogenesis by enhancing osteoblast differentiation and mineralization.[3][4] The molecular mechanisms implicated in its anti-osteoporotic effects are multifaceted and include:

-

Targeting the AhR/ERα axis: this compound acts as an aryl hydrocarbon receptor (AhR) antagonist, which in turn increases estrogen receptor alpha (ERα) expression, promoting osteoblast differentiation.[3]

-

Inhibition of Osteoclastogenesis: It suppresses the differentiation of osteoclasts by inhibiting the RANKL-induced NF-κB signaling pathway.[7]

-

Activation of the Wnt/β-catenin Pathway: this compound can protect osteoblasts from oxidative stress-induced damage by activating the Wnt/β-catenin signaling pathway.[14]

-

Modulation of the PI3K/AKT/mTOR Pathway: This pathway is also implicated in the anti-osteoporotic effects of this compound.[4]

Antioxidant and Antiviral Activities

This compound also exhibits antioxidant properties by activating the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.[15] Additionally, it has been reported to have antiviral activity against viruses such as the influenza virus.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| K562 | MTT | IC50 | < 25 µg/mL | [10] |

| K562/ADM (Adriamycin-resistant) | MTT | IC50 | < 25 µg/mL | [10] |

| Human Primary Dental Pulp Lined Fibroblasts (HPDL) | MTT | IC50 | > 25 µg/mL | [10] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Nude Rats with Osteosarcoma

| Treatment Group | Dose | Tumor Volume Inhibition Rate (%) | Tumor Weight Inhibition Rate (%) | Reference |

| This compound Low-dose | Not Specified | 40.18 | 37.77 | [11] |

| This compound High-dose | Not Specified | 66.96 | 47.87 | [11] |

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

| Parameter | Value | Unit | Reference |

| Ka | 4.4329 | h⁻¹ | [17] |

| t1/2(Ka) | 0.156 | h | [17] |

| t1/2(Ke) | 2.1777 | h | [17] |

| Tmax | 1.0955 | h | [17] |

| AUC | 7.2418 x 10⁻⁶ | g·h/mL | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability

This protocol is adapted from studies assessing the cytotoxic effects of this compound on cancer cell lines.[12]

-

Cell Seeding: Plate cancer cells (e.g., K562) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In Vivo Osteosarcoma Nude Rat Model

This protocol is based on a study evaluating the in vivo anti-tumor efficacy of this compound.[11]

-

Cell Implantation: Subcutaneously inject a suspension of human osteosarcoma cells into the flank of nude rats.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize the rats into different treatment groups: normal saline (control), low-dose this compound, high-dose this compound, and a positive control (e.g., cisplatin). Administer the treatments as per the study design (e.g., intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the rats, excise the tumors, and weigh them. Calculate the tumor volume and weight inhibition rates.

-

Histopathological Analysis: Perform histological examination of the tumors and major organs to assess for apoptosis, necrosis, and toxicity.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is a general method for analyzing protein expression levels in key signaling pathways modulated by this compound.[18]

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at various concentrations for a specified duration.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, β-catenin, p-AKT) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Key signaling pathways modulated by this compound in osteoporosis, inflammation, and oxidative stress.

Caption: A generalized experimental workflow for investigating the therapeutic potential of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a well-documented portfolio of therapeutic activities. Its ability to modulate multiple key signaling pathways underscores its potential for the development of novel treatments for a range of diseases, including cancer, rheumatoid arthritis, and osteoporosis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: More comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy.[19][20][21]

-

Safety and Toxicity: While generally considered safe at therapeutic doses, further investigation into the long-term safety and potential toxicity of this compound is warranted.[11]

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound ameliorates rheumatoid arthritis by targeting MIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates rheumatoid arthritis by targeting MIF - ProQuest [proquest.com]

- 3. This compound Enhanced Osteogenesis by Targeting AhR/ERα [agris.fao.org]

- 4. A study on the anti-osteoporosis mechanism of this compound based on network pharmacology and molecular experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review of the Pharmacological Properties of Psoralen [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound suppresses receptor activator of nuclear factor kappa-β ligand-induced osteoclastogenesis by inhibiting the NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]

- 9. Psoralen inhibits hepatitis B viral replication by down-regulating the host transcriptional machinery of viral promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening Antitumor Compounds Psoralen and this compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and purification of psoralen and this compound and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound ameliorates H2O2-induced damage in osteoblasts via activating the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Psoralen and this compound Activate Nuclear Factor Erythroid 2‐Related Factor 2 Through Interaction With Kelch‐Like ECH‐Associated Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro Anti-viral Activity of Psoraleae Semen Water Extract against Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. A UPLC-MS/MS method for in vivo and in vitro pharmacokinetic studies of psoralenoside, isopsoralenoside, psoralen and this compound from Psoralea corylifolia extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of the influence of salt processing on pharmacokinetics of psoralen and this compound in Psoralea corylifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isopsoralen and its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopsoralen, a naturally occurring linear furanocoumarin, is a significant bioactive constituent of the dried ripe fruits of Psoralea corylifolia L. (Buguzhi), a revered herb in Traditional Chinese Medicine (TCM).[1] For centuries, Buguzhi has been utilized in TCM formulations to treat a variety of ailments, including osteoporosis, skin diseases like vitiligo and psoriasis, and inflammation.[2] Modern pharmacological research has increasingly substantiated these traditional uses, revealing this compound's diverse bioactivities, such as anti-osteoporotic, anti-inflammatory, and anti-tumor effects.[1][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its traditional applications, pharmacological properties, and underlying molecular mechanisms. We present summarized quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound in Traditional Chinese Medicine

In the framework of Traditional Chinese Medicine, Psoralea corylifolia (Buguzhi) is categorized as a warming herb that tonifies the kidneys, strengthens the yang, and fortifies the spleen.[1] It has been traditionally prescribed for conditions associated with kidney-yang deficiency, such as osteoporosis, impotence, frequent urination, and lower back pain.[2] this compound, along with its isomer psoralen (B192213), is considered one of the principal active components responsible for the therapeutic effects of Buguzhi.[5] Its application in skin disorders like vitiligo and alopecia is also well-documented in historical and contemporary TCM literature.[2]

Chemical and Pharmacokinetic Properties

This compound (also known as Angelicin) is a furanocoumarin with the chemical formula C₁₁H₆O₃. A summary of its key chemical and pharmacokinetic properties is provided below.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2H-Furo[2,3-h]chromen-2-one |

| Molecular Formula | C₁₁H₆O₃ |

| Molecular Weight | 186.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform; sparingly soluble in water |

| CAS Number | 482-48-4 |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Reference |

| Time to Peak (Tmax) | 1.0955 h | [6] |

| Half-life (t1/2) | 2.1777 h | [6] |

| Area Under the Curve (AUC) | 7.2418 x 10⁻⁶ g·h/mL | [6] |

| Volume of Distribution (Vd) | 24772–896132 mL/kg | [7] |

Note: Pharmacokinetic parameters can vary depending on the formulation and animal model used. Studies have shown that after oral administration of a Psoraleae Fructus extract to rats, the exposure to this compound was significant.[7] The metabolism of this compound primarily involves hydroxylation, hydrogenation, and hydrolysis.[8]

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, which are being actively investigated to understand their molecular underpinnings.

Anti-Osteoporotic Activity

One of the most well-documented effects of this compound is its ability to combat osteoporosis.[9] It has been shown to ameliorate sex hormone deficiency-induced osteoporosis in both female and male mice.[9] The primary mechanisms involve:

-

Inhibition of Osteoclastogenesis : this compound inhibits the differentiation of bone marrow monocytes into mature osteoclasts, the cells responsible for bone resorption.[3][10] This is achieved by suppressing the Receptor Activator of Nuclear Factor kappa-β Ligand (RANKL)-induced signaling pathways.[3][10]

-

Modulation of NF-κB Signaling : A key mechanism in inhibiting osteoclast differentiation is the suppression of the NF-κB signaling pathway.[3][10][11] this compound prevents the activation of NF-κB, which in turn downregulates the expression of crucial osteoclast-related genes like nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), cathepsin K (CTSK), and matrix metalloproteinase 9 (MMP9).[3][11]

-

Promotion of Osteoblast Differentiation : this compound has been found to stimulate the differentiation of bone marrow mesenchymal stem cells into osteoblasts, the cells responsible for bone formation.[3] It can also promote osteoblast differentiation and mineralization.[12]

Caption: this compound inhibits RANKL-induced osteoclast differentiation by suppressing the NF-κB signaling pathway.

Anti-Inflammatory Effects

This compound and its derivatives have demonstrated significant anti-inflammatory properties.[1] Xanthotoxol (8-hydroxypsoralen), a derivative, has been shown to inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[13][14] The mechanisms include:

-

Inhibition of MAPK and NF-κB Pathways : this compound derivatives suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[13][14] They also inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[13][14]

-

Downregulation of Inflammatory Enzymes : The compound decreases the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.[13][14]

Caption: this compound derivatives exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.

Anti-Tumor Activity

This compound has shown potential as an anti-cancer agent.[4] Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including osteosarcoma and breast cancer.[15][16] The anti-tumor effects of psoralen, a closely related compound, are attributed to the induction of apoptosis and inhibition of cell proliferation.[4] Psoralen has been shown to inhibit tumor cell proliferation by regulating the Wnt/β-catenin pathway.[4][17]

Antioxidant Activity